Anhydrochlortetracycline
Overview
Description
Anhydrochlortetracycline is a derivative of the tetracycline class of antibiotics. It is characterized by its molecular formula C22H21ClN2O7 and a molecular weight of approximately 460.86 g/mol . This compound is known for its antibacterial properties and is often used in scientific research to study gene expression systems in bacteria .
Mechanism of Action
Target of Action
Anhydrochlortetracycline, also known as Anhydroaureomycin, is an impurity of the tetracycline antibiotic chlortetracycline . The primary target of this compound, like other tetracyclines, is the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for the growth and reproduction of bacterial cells .
Mode of Action
This compound competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Analysis
Biochemical Properties
Anhydrochlortetracycline, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to inhibit protein synthesis. This can lead to a halt in bacterial growth and reproduction, affecting various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrochlortetracycline can be synthesized through the acid degradation of chlortetracycline. The process involves the removal of water molecules from chlortetracycline under acidic conditions, leading to the formation of this compound .
Industrial Production Methods: The industrial production of this compound typically involves the fermentation of Streptomyces aureofaciens, followed by extraction and purification processes. The fermentation process is optimized to produce high yields of chlortetracycline, which is then converted to this compound through controlled acid degradation .
Chemical Reactions Analysis
Types of Reactions: Anhydrochlortetracycline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Anhydrochlortetracycline is widely used in scientific research due to its ability to control gene expression in bacterial systems. It acts as an effector of tetracycline-dependent gene expression, allowing researchers to study the regulation of transcription and translation processes . Additionally, it has been used in laboratory experiments to investigate its antibacterial activity against various strains of bacteria .
Comparison with Similar Compounds
Chlortetracycline: The parent compound from which anhydrochlortetracycline is derived.
Tetracycline: Another member of the tetracycline class of antibiotics, known for its broad-spectrum antibacterial activity.
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties and a longer half-life.
Uniqueness of this compound: this compound is unique due to its specific degradation pathway and its role as an effector in gene expression systems. Unlike its parent compound chlortetracycline, this compound has reduced antibacterial activity but is valuable in research applications for studying gene regulation .
Properties
IUPAC Name |
(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)/t9-,16-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIHXRYRNHXOE-BAQLRCJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912301 | |
Record name | Anhydrochlortetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4497-08-9 | |
Record name | Anhydrochlortetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anhydrochlortetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANHYDROCHLORTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFG32T0I30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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